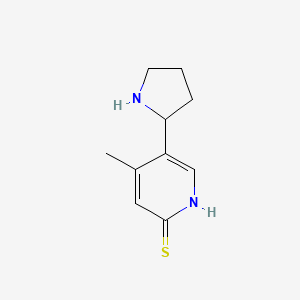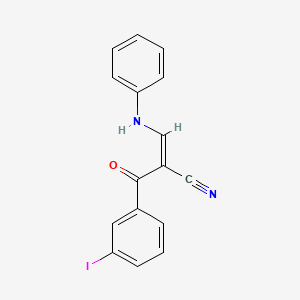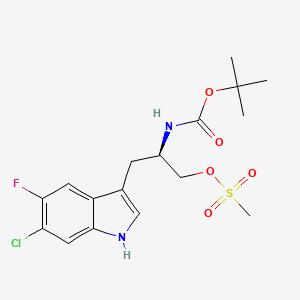
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is a complex organometallic compound that features a cobalt center coordinated with diiodo ligands, formaldehyde, and a pentamethylcyclopentadiene ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene typically involves the reaction of cobalt(II) iodide with 1,2,3,5,5-pentamethylcyclopenta-1,3-diene in the presence of formaldehyde. The reaction is carried out under an inert atmosphere to prevent oxidation and is often conducted at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Industrial production would also require stringent control of reaction parameters to ensure consistency and safety.
化学反应分析
Types of Reactions
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene can undergo various types of chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lower oxidation state cobalt complexes.
Substitution: Ligands such as diiodo or formaldehyde can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. Substitution reactions often require the use of ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction could produce cobalt(0) species. Substitution reactions can result in a variety of cobalt-ligand complexes.
科学研究应用
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.
Biology: The compound’s reactivity with biological molecules is studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of metal-based drugs.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
作用机制
The mechanism by which diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene exerts its effects involves the coordination of the cobalt center with various ligands. This coordination can activate the cobalt center for catalytic reactions, facilitating the formation or breaking of chemical bonds. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentamethylcyclopentadiene: A similar compound that serves as a precursor to various cyclopentadienyl complexes.
Cobalt(II) Iodide: Another cobalt complex that can be used in similar catalytic applications.
Formaldehyde: A common reagent in organic synthesis with various applications.
Uniqueness
Diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene is unique due to its specific combination of ligands and the resulting structural and electronic properties. This uniqueness makes it particularly valuable in catalytic applications and in the study of organometallic chemistry.
属性
分子式 |
C11H17CoI2O |
|---|---|
分子量 |
477.99 g/mol |
IUPAC 名称 |
diiodocobalt(1+);formaldehyde;1,2,3,5,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/C10H15.CH2O.Co.2HI/c1-7-6-10(4,5)9(3)8(7)2;1-2;;;/h1-5H3;1H2;;2*1H/q-1;;+3;;/p-2 |
InChI 键 |
HOYLPHNEWBRNIB-UHFFFAOYSA-L |
规范 SMILES |
CC1=[C-]C(C(=C1C)C)(C)C.C=O.[Co+](I)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(3S)-3-[(2S)-2-[(2S)-2-(1-azido-3,6,9,12,15-pentaoxaoctadecan-18-amido)propanamido]propanamido]-3-{[4-(hydroxymethyl)phenyl]carbamoyl}propanoic acid](/img/structure/B11826973.png)


![(1R,6R,7S)-3-(4-nitrobenzenesulfonyl)-7-phenyl-3-azabicyclo[4.1.0]heptane-6-carbaldehyde](/img/structure/B11826995.png)

![(3aR,6S,8aR)-6-phenyl-2-tosyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11827004.png)


![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoate;chloride](/img/structure/B11827019.png)

![(1S,4R,13R)-3-oxa-11-azatetracyclo[6.4.1.01,11.04,13]tridec-8-ene](/img/structure/B11827030.png)

